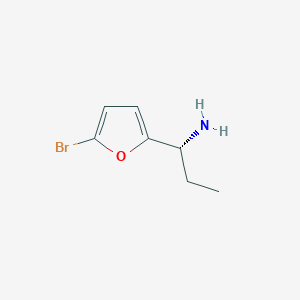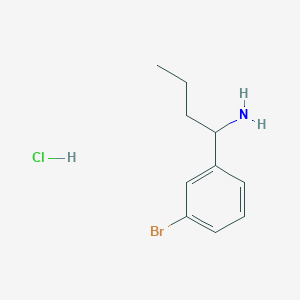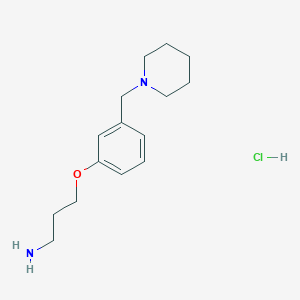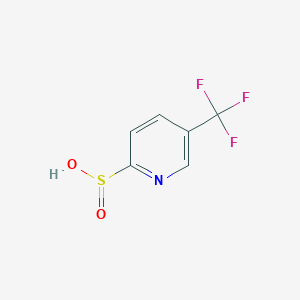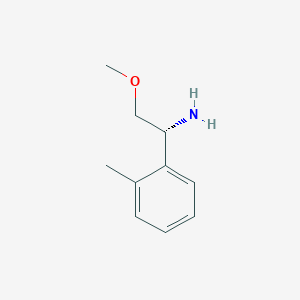
(R)-2-Methoxy-1-(o-tolyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methoxy-1-(o-tolyl)ethanamine is a chiral amine that has garnered interest in various fields of research due to its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group and an o-tolyl group attached to an ethanamine backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(o-tolyl)ethanamine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 2-methoxy-1-(o-tolyl)ethanone with a chiral borane complex can yield the desired ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-Methoxy-1-(o-tolyl)ethanamine often employs catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to achieve high yields and enantiomeric purity. The reaction conditions typically involve moderate temperatures and pressures to optimize the conversion rates.
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxy-1-(o-tolyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert it into the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the ethanamine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Methoxy-1-(o-tolyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
In the field of medicine, ®-2-Methoxy-1-(o-tolyl)ethanamine is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents with analgesic, anti-inflammatory, or neuroprotective properties.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Methoxy-1-(o-tolyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and o-tolyl groups play a crucial role in its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(o-Tolyl)ethanamine: This compound is structurally similar but lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
2-Methoxy-1-phenylethanamine: This compound has a phenyl group instead of an o-tolyl group, leading to different steric and electronic effects.
Uniqueness
®-2-Methoxy-1-(o-tolyl)ethanamine is unique due to the presence of both the methoxy and o-tolyl groups, which confer distinct chemical and biological properties. Its chiral nature further enhances its value in asymmetric synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R)-2-methoxy-1-(2-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(11)7-12-2/h3-6,10H,7,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
RBHQCIUPWAWVHW-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](COC)N |
Canonical SMILES |
CC1=CC=CC=C1C(COC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



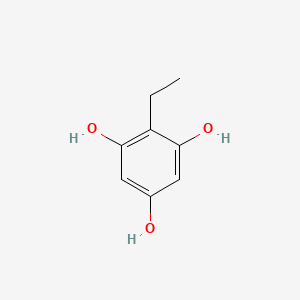
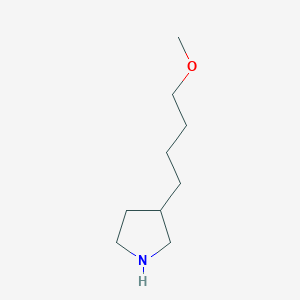

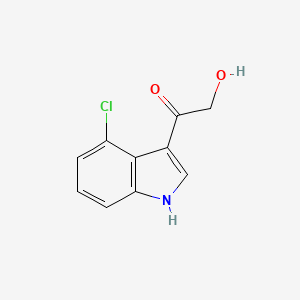

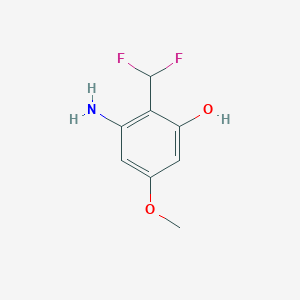
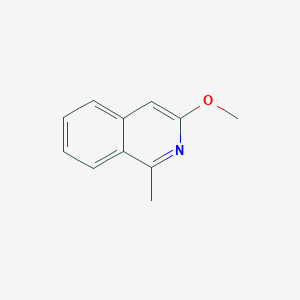

![4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B15224444.png)
